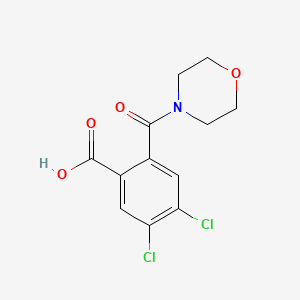
4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid is an organic compound with the molecular formula C12H11Cl2NO4. This compound is characterized by the presence of two chlorine atoms, a morpholine ring, and a benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dichlorophthalic anhydride.
Amidation: The anhydride is reacted with morpholine in the presence of a suitable solvent such as toluene or dichloromethane. The reaction is typically carried out at elevated temperatures (80-100°C) to form the intermediate 4,5-dichloro-2-(morpholine-4-carbonyl)benzoic anhydride.
Hydrolysis: The intermediate is then hydrolyzed using aqueous acid (e.g., hydrochloric acid) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohol derivatives.
Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized and Reduced Derivatives: Carboxylate and alcohol derivatives.
Amides and Esters: Formed from reactions with amines and alcohols, respectively.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The presence of reactive functional groups (chlorine atoms, carboxylic acid, morpholine ring) allows it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-(4-Morpholinylsulfonyl)phenylboronic acid
Uniqueness
4,5-Dichloro-2-(morpholine-4-carbonyl)benzoic acid is unique due to the presence of two chlorine atoms on the benzoic acid ring, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
IUPAC Name |
4,5-dichloro-2-(morpholine-4-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4/c13-9-5-7(8(12(17)18)6-10(9)14)11(16)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOBWDAKWUGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
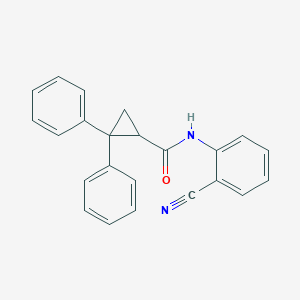

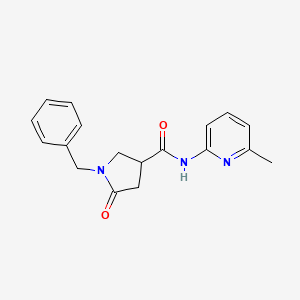
![3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)](/img/structure/B5013078.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5013086.png)
![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
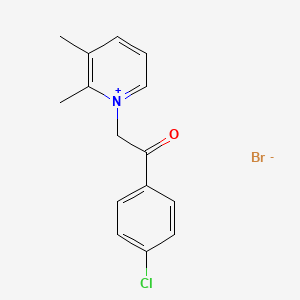
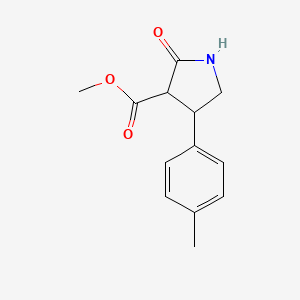
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)
![(3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5013135.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)
